![molecular formula C21H26N2O3S B5147943 N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)
N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a small molecule inhibitor that targets a specific enzyme in the body, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of MPPI involves the inhibition of sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a crucial role in the regulation of inflammation and pain. Inhibition of sEH by MPPI leads to the accumulation of EETs, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
MPPI has been shown to have significant biochemical and physiological effects on the body. Inhibition of sEH by MPPI leads to the accumulation of EETs, which have anti-inflammatory and analgesic effects. MPPI has also been shown to reduce blood pressure in animal models, making it a potential candidate for the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPPI for lab experiments is its specificity towards sEH. MPPI has been shown to selectively inhibit sEH without affecting other enzymes in the body, making it a valuable tool for studying the role of sEH in various diseases. However, one of the limitations of MPPI is its poor solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the research and development of MPPI. One potential application of MPPI is in the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. MPPI has also been shown to have neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
In conclusion, MPPI is a promising small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI has been shown to selectively inhibit sEH, leading to the accumulation of EETs and reducing inflammation and pain. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of MPPI involves the reaction between 2-methylbenzylamine and 4-(1-piperidinylcarbonyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MPPI. This synthesis method has been optimized for high yield and purity, making MPPI readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
MPPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPPI has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the regulation of inflammation and pain. Inhibition of sEH by MPPI has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of chronic inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-8-4-5-9-19(17)16-23(27(2,25)26)20-12-10-18(11-13-20)21(24)22-14-6-3-7-15-22/h4-5,8-13H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSQCGLIVEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]benzamide](/img/structure/B5147860.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)
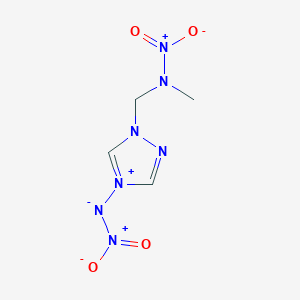
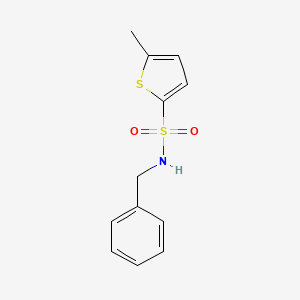
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)
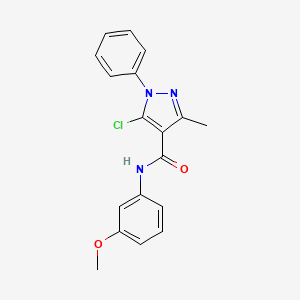
![methyl {[3-cyano-4-(3-cyclohexen-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B5147884.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)
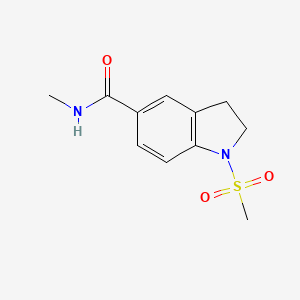
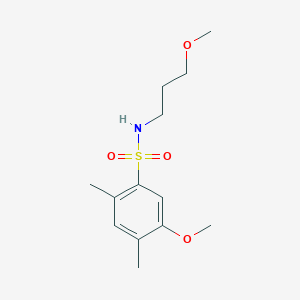
![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5147948.png)